Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzoate ester. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties
Mechanism of Action
Target of Action
Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate is a compound that has been studied for its potential biological activity. Thiophene-based analogs, like this compound, have been of interest to scientists as potential biologically active compounds . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Biochemical Pathways
Thiophene derivatives are known to have diverse applications in medicinal chemistry and material science .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzoate ester. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic agent.
Dorzolamide: Contains a thiophene ring and is used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
Uniqueness
Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate is unique due to its combination of a thiophene ring, a piperidine ring, and a benzoate ester This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities
Properties
IUPAC Name |
methyl 4-(4-thiophen-2-ylpiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)15-6-4-14(5-7-15)17(20)19-10-8-13(9-11-19)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRTGVQFYHVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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